VU 0240551

Vue d'ensemble

Description

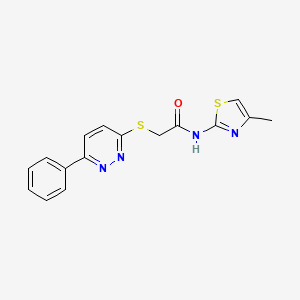

N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide is a member of pyridazines and a ring assembly.

Activité Biologique

VU 0240551 is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2, which plays a critical role in maintaining chloride homeostasis in neurons. The compound has garnered attention for its potential implications in various neurological conditions, particularly those involving altered inhibitory neurotransmission.

- Chemical Name : N-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide

- Molecular Formula : C₁₆H₁₄N₄OS₂

- Purity : ≥99%

- IC50 : 560 nM (for K+ uptake assay in KCC2-overexpressing cells)

Biological Activity

This compound primarily acts by inhibiting KCC2, which is crucial for the extrusion of chloride ions from neurons. This inhibition can lead to increased intracellular chloride concentrations, affecting GABAergic signaling and potentially leading to excitatory effects under certain conditions.

The inhibition of KCC2 by this compound results in:

- Depolarization of GABAergic responses : Research indicates that blocking KCC2 with this compound leads to a significant depolarization of the GABA equilibrium potential (), which can diminish the inhibitory effects of GABA and contribute to hyperexcitability in neuronal circuits .

Selectivity

This compound exhibits selectivity over other transporters, such as NKCC1 and Na-K-2Cl cotransporters, making it a valuable tool for studying the specific roles of KCC2 in neuronal physiology .

Study 1: Effects on Chloride Homeostasis

In a study examining the effects of this compound on chloride homeostasis in neocortical neurons, researchers found that application of the compound led to significant alterations in intracellular chloride levels. The study demonstrated that this compound effectively blocked chloride extrusion, confirming its role as a KCC2 antagonist .

| Parameter | Control | This compound Treatment |

|---|---|---|

| Intracellular Cl⁻ Level | Low | High |

| E_GABA | -37 mV | -36.1 mV |

Study 2: Impact on Pain Sensitivity

A separate investigation into the pharmacological inhibition of KCC2 using this compound revealed that it induced thermal hypersensitivity in rats. This suggests that KCC2 plays a protective role against pain signaling, and its inhibition may exacerbate pain responses .

| Treatment Group | Pain Threshold (°C) |

|---|---|

| Control | 38.5 |

| This compound | 35.0 |

Implications for Neurological Disorders

The modulation of chloride homeostasis by this compound has potential implications for conditions such as epilepsy, neuropathic pain, and other disorders characterized by dysregulated inhibitory signaling. The ability to selectively inhibit KCC2 could provide insights into therapeutic strategies aimed at restoring normal chloride balance and enhancing inhibitory neurotransmission.

Applications De Recherche Scientifique

VU 0240551 is a selective antagonist of KCCs (K+Cl- cotransporters), commonly used in scientific research to study the role of these cotransporters, particularly KCC2, in neuronal function and chloride regulation . KCC2 is a neuron-specific cotransporter responsible for maintaining low intracellular chloride concentrations ([Cl−]i) in neurons . By blocking KCC2, this compound disrupts chloride homeostasis, leading to a depolarization of the GABA-A reversal potential (E GABA) and a reduction in inhibitory postsynaptic potential (IPSP) amplitudes .

Scientific Research Applications

This compound has been utilized in various scientific research applications:

- Investigating Intracellular Chloride Regulation: this compound is used to assess the activity of KCC2 in setting resting [Cl−]i. Studies using this compound have shown that KCCs are the primary regulators of [Cl−]i in SCN (Suprachiasmatic nucleus) neurons .

- Examining the Effects on GABAergic Inhibition: this compound has been used to study the impact of KCC2 inhibition on GABAergic neurotransmission. Application of this compound can lead to a depolarization of E GABA, indicating that KCC2 plays a crucial role in maintaining the chloride gradient necessary for effective GABAergic inhibition .

- Assessing the Role of KCC2 in Specific Neuronal Populations: this compound has been employed to investigate how KCC2 function differs across various neuronal populations. For example, researchers have found that blocking KCCs with this compound has a larger effect on VIP+ neurons compared to AVP+ neurons in the SCN, suggesting differential regulation of [Cl−]i between these neuron types .

- Evaluating the Interplay Between Chloride Transporters: this compound has been used to explore the interactions between different chloride cotransporters, such as NKCC1 and KCC2, in regulating [Cl−]i. Studies have shown that the effect of this compound is largely occluded in the presence of bumetanide, an NKCC1 inhibitor, suggesting that NKCC1 mediates Cl− uptake in the absence of KCCs .

- Studying the impact on inhibitory postsynaptic potentials: Research shows that VU-0240551 prevents the effects of CGRP on IPSP amplitudes .

Case Studies

- Chloride Regulation in SCN Neurons: In experiments focusing on AVP and VIP-expressing SCN neurons, this compound increased by 0.18 in AVP+ neurons and by 0.27 in VIP+ neurons, which translates to an approximate increase of 15 mM in [Cl−]i in AVP+ neurons and 29 mM in VIP+ neurons .

- CGRP Effects on IPSPs: Studies have demonstrated that VU-0240551, a selective KCC2 blocker, depolarized by 4.1 ± 1.1 mV (, ) and prevented the effects of CGRP on IPSP amplitudes (0.5 ± 0.5 mV; , ) and (−0.3 ± 0.7 mV; ) .

Data Table

Insights

Propriétés

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS2/c1-11-9-23-16(17-11)18-14(21)10-22-15-8-7-13(19-20-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRWSLORVIHRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428420 | |

| Record name | VU0240551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893990-34-6 | |

| Record name | VU0240551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.